molecular formula C8H6BrFO2 B1273536 5-Bromo-2-fluorophenylacetic acid CAS No. 883514-21-4

5-Bromo-2-fluorophenylacetic acid

Cat. No. B1273536
Key on ui cas rn: 883514-21-4
M. Wt: 233.03 g/mol
InChI Key: WSWMCZBGQYAYIS-UHFFFAOYSA-N
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Patent
US08673894B2

Procedure details

To a mixture of commercially available 5-bromo-2-fluorophenylacetic acid (compound B1A, [CAS No. 883514-21-4], 6.42 g, 26 mmol) in toluene (52 ml) and thionyl chloride (SOCl2) (4.721 ml, 40 mmol) at 23° C. was added a drop of N,N-dimethylformamide (DMF) and the mixture was stirred at 80° C. for 4 hours (reaction checked by HPLC with product+MeOH). All volatiles were removed by rotary evaporation and the residue was dried in high vacuum to give the title compound as a colorless liquid (7.01 g, 105%), which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.721 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
solvent
Reaction Step Three
Yield
105%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH2:8][C:9](O)=[O:10])[CH:7]=1.S(Cl)([Cl:15])=O.CN(C)C=O.CO>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH2:8][C:9]([Cl:15])=[O:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CC(=O)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
4.721 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
52 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was dried in high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC(=O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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